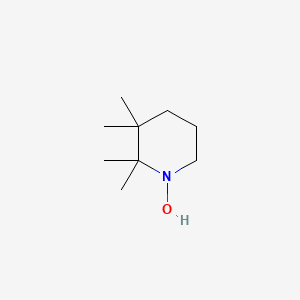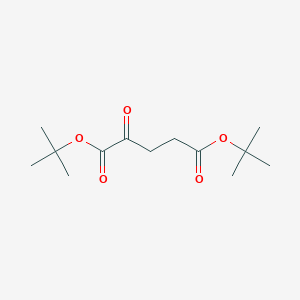
2,2,3,3-Tetramethylpiperidin-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetramethylpiperidin-1-ol is an organic compound belonging to the class of piperidines. It is characterized by the presence of four methyl groups attached to the piperidine ring, specifically at the 2, 2, 3, and 3 positions. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethylpiperidin-1-ol typically involves the reaction of piperidine with methylating agents under controlled conditions. One common method is the alkylation of piperidine using methyl iodide in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of catalytic systems and optimized reaction parameters ensures the efficient and cost-effective production of this compound.
化学反応の分析
Types of Reactions
2,2,3,3-Tetramethylpiperidin-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The methyl groups on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
2,2,3,3-Tetramethylpiperidin-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a stabilizer in radical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and neuroprotective agent.
Industry: Utilized in the production of polymers, resins, and other materials due to its stabilizing properties.
作用機序
The mechanism of action of 2,2,3,3-Tetramethylpiperidin-1-ol involves its interaction with various molecular targets and pathways. As an antioxidant, it scavenges free radicals and prevents oxidative damage to cells and tissues. In biological systems, it may interact with enzymes and proteins, modulating their activity and contributing to its protective effects.
類似化合物との比較
Similar Compounds
2,2,6,6-Tetramethylpiperidin-1-ol: Another piperidine derivative with similar structural features but different positional methyl groups.
2,2,6,6-Tetramethylpiperidine: A related compound used as a hindered base in organic synthesis.
Uniqueness
2,2,3,3-Tetramethylpiperidin-1-ol is unique due to its specific methyl group positioning, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where stability and specific reactivity are required.
特性
| 84562-84-5 | |
分子式 |
C9H19NO |
分子量 |
157.25 g/mol |
IUPAC名 |
1-hydroxy-2,2,3,3-tetramethylpiperidine |
InChI |
InChI=1S/C9H19NO/c1-8(2)6-5-7-10(11)9(8,3)4/h11H,5-7H2,1-4H3 |
InChIキー |
UFCONGYNRWGVGH-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCN(C1(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/no-structure.png)

![2-(4-methoxyphenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14415738.png)

![Methanone, (7-ethyl-5-methoxyimidazo[1,2-a]quinolin-2-yl)phenyl-](/img/structure/B14415760.png)

![2-(Benzenesulfonyl)-1-{2-[(trimethylsilyl)methyl]cyclopropyl}heptan-1-one](/img/structure/B14415788.png)
![2-[(1-Phenylethenyl)oxy]-2H-1,3,2-benzodioxaphosphole](/img/structure/B14415796.png)
